5,6-二甲氧基苯并咪唑

描述

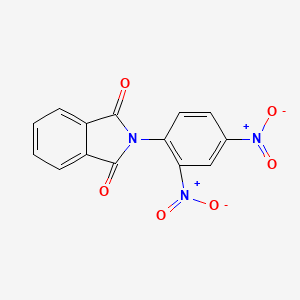

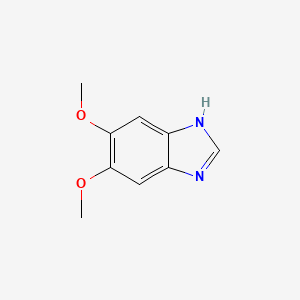

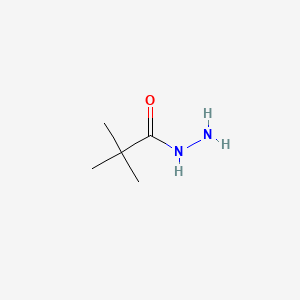

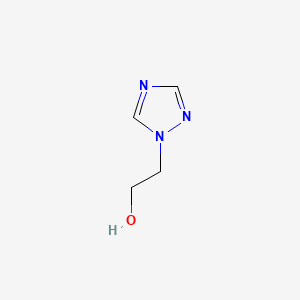

5,6-Dimethoxybenzimidazole is an organic compound that contains a benzene ring fused to an imidazole ring .

Synthesis Analysis

5,6-Dimethoxybenzimidazole is synthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . In a study, 3-bromopropanenitrile, ethyl bromoacetate, and 2-bromoethan-1-amine were added to 5,6-dimethylbenzimidazole and symmetrically-connected N-heterocyclic carbenes (NHC) were synthesized. Then, the NHC precursor compounds were reacted with PdCl2 and Pd (II)-NHC complexes were obtained .Molecular Structure Analysis

The molecular formula of 5,6-Dimethoxybenzimidazole is C9H10N2O2 . It consists of a benzene ring fused to an imidazole ring .Chemical Reactions Analysis

The chemical reactivity of 5,6-Dimethoxybenzimidazole is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions .Physical And Chemical Properties Analysis

5,6-Dimethoxybenzimidazole has a molecular weight of 178.19 g/mol .科学研究应用

细胞毒性和抗癌活性

研究表明合成和评估与苯并咪唑相关的化合物,突出它们对癌细胞系的潜在细胞毒性影响。例如,已确定5-(5,6-二甲氧基苯并咪唑-1-基)-3-羟基噻吩-2-羧酸衍生物作为纤维母细胞生长因子受体1(FGFR1)的蛋白激酶抑制剂,这是抗癌药物开发的靶点之一,其中一种化合物在体外显示出150 nM的抑制浓度(IC50)(Volynets等人,2019)[https://consensus.app/papers/identification-protein-kinase-growth-factor-receptor-volynets/3a9458739a475b88b84fecb6ebbea797/?utm_source=chatgpt]。同样,新型头对头双苯并咪唑化合物已被合成,并显示结合在B-DNA双链的A/T小沟区域,对卵巢癌细胞系面板表现出强大的生长抑制作用(Mann等人,2001)[https://consensus.app/papers/class-symmetric-bisbenzimidazolebased-groovebinding-mann/002755161a95551486527256e8bd6f6f/?utm_source=chatgpt]。

生物膜抑制

一种非杀菌方法用于抑制铜绿假单胞菌的生物膜形成,使用5,6-二甲基-2-氨基苯并咪唑(DMABI)开发。该化合物被封装在生物相容性聚合物的薄膜中,并释放以抑制表面上生物膜的形成,表现出一种新颖的生物膜预防方法,而不会促进细菌耐药性(Broderick等人,2013)[https://consensus.app/papers/surface‐mediated-release-small‐molecule-modulator-broderick/d2283d60c1ea5b158e53e6226052a5b9/?utm_source=chatgpt]。

抗菌和抗原虫活性

已合成和评估苯并咪唑衍生物的抗菌、抗原虫和抗真菌活性。一些衍生物对医院感染菌株和革兰氏阳性和阴性细菌表现出显著活性,某些化合物表现出强大的抗原虫活性(Kazimierczuk等人,2002)[https://consensus.app/papers/synthesis-antiprotozoal-activity-nitro-kazimierczuk/f3444eaa67c75172b19f7974adfdb349/?utm_source=chatgpt]。

DNA/RNA结合和生物活性

基于苯并咪唑的体系,包括涉及5,6-二甲氧基苯并咪唑的体系,已显示出与DNA的显著相互作用,并干扰与DNA相关的过程,表明它们在开发针对DNA及其过程的药物方面的相关性(Bhattacharya & Chaudhuri,2008)[https://consensus.app/papers/implications-benzimidazole-derivatives-drugs-designed-bhattacharya/a84230b283e653e1b1384974b06766d2/?utm_source=chatgpt]。

作用机制

Target of Action

The primary target of 5,6-Dimethoxybenzimidazole is the cobalt atom in Vitamin B12 . It serves as a ligand for the cobalt atom, playing a crucial role in the function of Vitamin B12 . The compound is also targeted by the enzyme 5,6-dimethylbenzimidazole synthase .

Mode of Action

5,6-Dimethoxybenzimidazole interacts with its targets through its unique chemical structure, which includes a benzene ring fused to an imidazole ring . This structure allows it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .

Biochemical Pathways

5,6-Dimethoxybenzimidazole is part of the biosynthetic pathway to cobalamin (Vitamin B12) in bacteria . The C-2 of 5,6-dimethylbenzimidazole is derived from C-1’ of the ribityl group of FMNH2 and 2-H from the ribityl 1’-pro-S hydrogen . This pathway is crucial for the synthesis of Vitamin B12, which plays a key role in the normal functioning of the brain and nervous system, and the formation of blood.

Result of Action

The molecular and cellular effects of 5,6-Dimethoxybenzimidazole’s action are primarily related to its role in the biosynthesis of Vitamin B12 . By serving as a ligand for the cobalt atom in Vitamin B12, it contributes to the vitamin’s role in maintaining healthy brain function and blood formation .

安全和危害

未来方向

生化分析

Biochemical Properties

5,6-Dimethoxybenzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme 5,6-dimethylbenzimidazole synthase, which is involved in the biosynthesis of vitamin B12. This enzyme catalyzes the conversion of flavin mononucleotide (FMN) to 5,6-dimethylbenzimidazole, a precursor of 5,6-Dimethoxybenzimidazole . The compound’s methoxy groups enhance its reactivity, allowing it to participate in nucleophilic and electrophilic substitution reactions.

Cellular Effects

5,6-Dimethoxybenzimidazole exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5,6-Dimethoxybenzimidazole can modulate the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

At the molecular level, 5,6-Dimethoxybenzimidazole exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, 5,6-Dimethoxybenzimidazole has been shown to inhibit the activity of certain kinases, thereby affecting phosphorylation-dependent signaling pathways . Additionally, it can bind to DNA and RNA, influencing gene expression by altering the transcriptional and translational machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Dimethoxybenzimidazole can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that 5,6-Dimethoxybenzimidazole can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5,6-Dimethoxybenzimidazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage level.

Metabolic Pathways

5,6-Dimethoxybenzimidazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can influence the compound’s bioavailability and activity within the cell. Additionally, 5,6-Dimethoxybenzimidazole can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, 5,6-Dimethoxybenzimidazole is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

5,6-Dimethoxybenzimidazole exhibits distinct subcellular localization patterns, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound can localize to the nucleus, where it interacts with transcription factors and DNA to modulate gene expression. Additionally, it may accumulate in the mitochondria, influencing cellular metabolism and energy production.

属性

IUPAC Name |

5,6-dimethoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-12-8-3-6-7(11-5-10-6)4-9(8)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWUUHKQHOSMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345024 | |

| Record name | 5,6-Dimethoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72721-02-9 | |

| Record name | 5,6-Dimethoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5,6-Dimethoxybenzimidazole interact with its target to exert its inhibitory effect on gastric acid secretion?

A1: While the provided research papers do not explicitly detail the mechanism of action for all 5,6-Dimethoxybenzimidazole derivatives, they primarily focus on their activity as H+, K+-ATPase inhibitors. [, ] H+, K+-ATPase, also known as the proton pump, is the enzyme responsible for the final step of gastric acid secretion in the stomach. By inhibiting this enzyme, compounds like 2-(2-ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole (S 3337) can effectively reduce gastric acid production. [] Further research is needed to fully elucidate the specific binding interactions and downstream effects of various 5,6-Dimethoxybenzimidazole derivatives on H+, K+-ATPase.

Q2: What is the structure-activity relationship (SAR) observed for 5,6-Dimethoxybenzimidazole derivatives in the context of gastric acid inhibition?

A2: The research highlights that substitutions on the benzimidazole ring, particularly at the 2-position, significantly influence the inhibitory potency against H+, K+-ATPase. [, ] For instance, introducing a 2-(2-ethylaminobenzylsulfinyl) group, as seen in S 3337, led to potent inhibition of gastric acid secretion in pylorus-ligated rats. [] This suggests that the presence of specific substituents at this position is crucial for interacting with the target enzyme and may influence the compound's overall pharmacokinetic properties. Further studies exploring various substitutions on the 5,6-Dimethoxybenzimidazole scaffold could help establish a more detailed SAR profile and guide the development of more potent and selective gastric acid inhibitors.

Q3: How does the efficacy of 5,6-Dimethoxybenzimidazole derivatives as gastric acid inhibitors compare to established drugs like omeprazole?

A3: The research directly compares the in vivo efficacy of 2-(5-methyl-2-picolylsulfinyl)-1H-thieno[3.4-d]imidazole (S 1924), a close analogue of 5,6-Dimethoxybenzimidazole, with omeprazole. In models like stomach-lumen-perfused rats and Heidenhain pouch dogs, S 1924 demonstrated similar efficacy to omeprazole in suppressing gastric acid secretion. [] Interestingly, while S 3337 was effective in pylorus-ligated rats, it showed reduced efficacy in the other models, highlighting the importance of comprehensive in vivo evaluation. [] These findings suggest that certain 5,6-Dimethoxybenzimidazole derivatives hold promise as potential alternatives to existing proton pump inhibitors like omeprazole, warranting further investigation into their clinical potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)

![Ethyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B1297618.png)

![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)